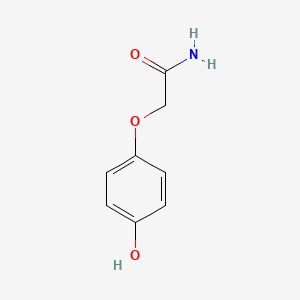

2-(4-Hydroxyphenoxy)acetamide

説明

Structure

3D Structure

特性

IUPAC Name |

2-(4-hydroxyphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c9-8(11)5-12-7-3-1-6(10)2-4-7/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILQRFDNWRGPIBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606579 | |

| Record name | 2-(4-Hydroxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22446-14-6 | |

| Record name | 2-(4-Hydroxyphenoxy)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 4 Hydroxyphenoxy Acetamide and Structural Analogues

Strategies for O-Alkylation and Amide Bond Formation in Phenoxyacetamide Scaffolds

The construction of the phenoxyacetamide skeleton fundamentally relies on two key chemical transformations: the formation of an ether linkage (O-alkylation) and the creation of an amide bond. The sequence and specific methods used for these steps can be adapted to synthesize the target molecule and its analogues.

Optimization of Reaction Conditions and Reagent Selection

The efficient synthesis of 2-(4-hydroxyphenoxy)acetamide hinges on the careful selection of reagents and the optimization of reaction conditions to maximize yield and purity. A prevalent and direct method involves the acylation of 4-aminophenol (B1666318) with chloroacetyl chloride. nih.gov This reaction is typically performed in glacial acetic acid, with the temperature controlled by an ice bath to manage the exothermic nature of the acylation. The process concludes with the addition of a sodium acetate (B1210297) solution to precipitate the product, which can then be purified by recrystallization from ethanol, often achieving yields of around 89%. nih.gov

An alternative strategy involves the formation of an acyl halide from a corresponding carboxylic acid, which is then reacted with N-(4'-hydroxyphenyl)acetamide. google.com Reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) are used to create the acyl halide intermediate under anhydrous conditions. google.com This multi-step approach offers versatility, allowing for the introduction of various acyl groups to produce a range of derivatives.

The formation of the amide bond itself is a critical step where optimization is key. Beyond using highly reactive acyl chlorides, amide bond formation can be achieved by using coupling reagents that activate carboxylic acids. rsc.org These reagents are essential in modern organic synthesis for creating amides under milder conditions than those required for direct condensation. rsc.org Furthermore, advanced catalytic systems, such as those employing rhodium(III) for C-H activation, have been developed for the functionalization of N-phenoxyacetamides, demonstrating the continuous innovation in this field. researchgate.net

Table 1: Comparison of Synthetic Methods for Phenoxyacetamide Scaffolds

| Method | Key Reagents/Conditions | Typical Yield | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 4-Aminophenol, Chloroacetyl chloride, Acetic acid, Ice bath | ~89% nih.gov | Simple, high-yield, and direct. | Requires careful temperature control and use of corrosive reagents. |

| Acyl Halide Intermediate | Carboxylic acid + SOCl₂/PCl₅, N-(4'-hydroxyphenyl)acetamide, Anhydrous conditions | Variable | Versatile, allows for significant structural variation in the acyl group. | Multi-step process, sensitive to moisture. |

| Pd-catalyzed C-N Coupling | Triflate intermediate, Acetamide (B32628), tBuBrettPhos Pd G3 catalyst | Moderate nih.gov | Allows for the formation of specific C-N bonds under catalytic conditions. | Requires specialized palladium catalysts and ligands. |

Investigation of Solvent Effects and Green Chemistry Protocols

In recent years, the principles of green chemistry have been increasingly applied to pharmaceutical synthesis to reduce environmental impact. ispe.org Solvent selection is a critical aspect, as solvents constitute a significant portion of the waste generated in chemical processes. gcande.org The ideal synthesis aims to minimize or eliminate the use of hazardous organic solvents. wjpmr.com

Research into green protocols for phenoxyacetamide synthesis explores several avenues:

Safer Solvents: The replacement of hazardous solvents with more environmentally benign alternatives like water, ethanol, or ionic liquids is a primary goal. researchgate.netijbpas.com Water is particularly attractive due to its non-toxicity and availability, although its use can be challenging for poorly soluble organic reactants. researchgate.net

Solvent-Free Reactions: Techniques such as mechanochemistry, where mechanical energy from grinding or milling is used to drive reactions, eliminate the need for solvents altogether. wjpmr.com This approach reduces waste and can lead to higher efficiency.

Biocatalysis: The use of enzymes as catalysts offers a highly specific and sustainable route for chemical transformations. researchgate.net Enzymatic strategies for amide bond formation, for instance, can operate under mild conditions and often utilize ATP-dependent or ATP-independent transacylation mechanisms, providing an alternative to traditional chemical reagents. nih.gov

The choice of solvent can dramatically affect reaction outcomes, and a simple substitution may require re-optimization of the entire process. researchgate.net Therefore, a holistic approach is necessary, considering factors like energy consumption, atom economy, and the toxicity of all materials used. gcande.org

Table 2: Green Chemistry Approaches in Synthesis

| Protocol | Description | Key Advantages |

|---|---|---|

| Use of Green Solvents | Employing environmentally friendly solvents such as water, ethanol, or bio-based solvents. ijbpas.com | Reduced toxicity, improved safety, potential for biodegradability. |

| Solvent-Free Synthesis | Conducting reactions without a liquid medium, often using grinding or heating (mechanochemistry). wjpmr.com | Eliminates solvent waste, reduces energy consumption, can simplify purification. |

| Biocatalysis | Using enzymes (biocatalysts) to perform specific chemical reactions. researchgate.netnih.gov | High selectivity, mild reaction conditions (room temperature, neutral pH), reduced by-products. |

| Catalytic Reactions | Utilizing catalysts to minimize the need for stoichiometric reagents and enable more efficient routes. ispe.org | Increased atom economy, lower waste generation, potential for catalyst recycling. |

Synthesis of Structurally Modified this compound Derivatives

To explore and optimize the biological activities of this compound, researchers have developed numerous methods to synthesize structurally modified derivatives. These modifications can be introduced at three primary locations: the phenolic substructure, the acetamide moiety, or by incorporating complex heterocyclic systems.

Modifications within the Phenolic Substructure

Altering the substituents on the phenolic ring is a common strategy to modulate the electronic and steric properties of the molecule. For instance, halogenated derivatives have been synthesized, which have shown enhanced biological functions. nih.gov

A key example is the synthesis of N-[3-(hydrazinecarbonyl)-4-hydroxyphenyl]acetamide, which starts from mesalazine (5-aminosalicylic acid) and serves as a scaffold for further heterocyclic modifications. ktu.edu Another approach involves the synthesis of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives, which have been investigated for their potential biological activities. researchgate.net These examples demonstrate that by choosing appropriately substituted phenol (B47542) starting materials, a wide array of derivatives can be accessed. Rhodium-catalyzed C-H activation also presents an advanced method for the ortho-alkylation and amidation of N-phenoxyacetamides, offering a direct route to functionalize the phenolic ring. researchgate.net

Table 3: Examples of Modifications to the Phenolic Substructure

| Modification | Synthetic Strategy | Starting Material Example | Resulting Derivative Class |

|---|---|---|---|

| Hydrazinocarbonyl group | Multi-step synthesis from mesalazine. ktu.edu | Mesalazine (5-aminosalicylic acid) | N-[3-(Hydrazinecarbonyl)-4-hydroxyphenyl]acetamides |

| Fluoro and Nitro groups | Williamson ether synthesis followed by amidation. researchgate.net | 3-Fluoro-4-nitrophenol | 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamides |

| Formyl group | Synthesis from salicylic (B10762653) aldehydes. researchgate.net | Salicylic aldehyde derivatives | 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides |

Functionalization of the Acetamide Moiety

The acetamide group provides another site for structural variation, particularly at the nitrogen atom. By replacing the hydrogen on the amide nitrogen with different aryl or alkyl groups, new classes of compounds with distinct properties can be created.

For example, a series of N-(4-chlorophenyl)-2-phenoxyacetamide derivatives were synthesized from N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide, which then served as a precursor for further reactions. researchgate.net Similarly, novel 2-(substituted phenoxy)-N-(1-phenylethyl) acetamide analogues have been synthesized using 1-phenylethylamine, introducing a chiral substituent on the amide nitrogen. nih.gov Research has also demonstrated the synthesis of N-substituted β-amino acid derivatives bearing 2-hydroxyphenyl groups as potential antimicrobial agents. nih.gov These modifications are typically achieved by reacting a phenoxyacetic acid derivative with a substituted amine.

Table 4: Examples of Acetamide Moiety Functionalization

| N-Substituent | Synthetic Method | Amine Reagent Example | Reference |

|---|---|---|---|

| 4-Chlorophenyl | Reaction of a phenoxyacetic acid with a substituted aniline. | 4-Chloroaniline | researchgate.net |

| 1-Phenylethyl | Reaction of a phenoxyacetic acid with a substituted amine. | 1-Phenylethylamine | nih.gov |

| Various Aryl Groups | Reaction of 2-(4-formylphenoxy)acetic acid with various anilines. | Substituted anilines | tandfonline.com |

| (3-(Trifluoromethyl)phenyl)amino)phenyl | Amidation of a substituted phenylacetic acid with a substituted aniline. | 4-aminophenol | chemprob.org |

Incorporation of Diverse Heterocyclic Systems

Attaching heterocyclic rings to the phenoxyacetamide scaffold is a powerful strategy for generating novel chemical entities. Heterocycles are prevalent in biologically active molecules and can significantly influence a compound's pharmacological profile.

A notable example is the use of the Hantzsch reaction with 2-(4-formylphenoxy)-N-arylacetamides as starting materials. tandfonline.com This approach has successfully yielded a variety of linked heterocyclic systems, including 1,4-dihydropyridines, hexahydroacridine-1,8-diones, and tetrahydrodipyrazolo[3,4-b:4′,3′-e]pyridines. tandfonline.com

Other synthetic routes have been developed to incorporate different heterocycles:

Chalcone-mediated synthesis: The Claisen-Schmidt condensation of 2-(4-formylphenoxy)-N-arylacetamides with ketones like 1-(thiophen-2-yl)ethan-1-one leads to chalcone (B49325) intermediates, which can be used to form various heterocyclic derivatives. researchgate.net

Thiazolidinones: 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides have been used as building blocks to create 4-thiazolidinone (B1220212) derivatives. researchgate.net

Quinazolinones: The synthesis of 2-substituted quinazolin-4(3H)-ones has been achieved where the phenoxyacetamide moiety is attached at various positions. mdpi.com

Pyrroles: A process has been patented for synthesizing esters of N-(4'-hydroxyphenyl)acetamide with 5-benzoyl-1-methylpyrrole-2-acetic acids. google.com

Catalytic Approaches in this compound and Derivative Synthesis.

Catalysis lies at the heart of contemporary chemical synthesis, providing pathways to complex molecules with high atom economy and reduced environmental impact. For phenoxyacetamide frameworks, catalytic methods have enabled not only the efficient construction of the core structure but also the late-stage functionalization to generate diverse analogues.

Organocatalysis, the use of small, metal-free organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis. cardiff.ac.uk While classic syntheses of phenoxyacetamides often rely on stoichiometric bases, newer methods are exploring the utility of organocatalysts for a more sustainable approach.

One innovative strategy involves the use of Deep Eutectic Solvents (DESs) as both solvent and catalyst. For instance, in a synthesis starting from 2-(4-hydroxyphenyl)acetamide to produce atenolol, a DES composed of choline (B1196258) chloride and urea (B33335) was found to be effective. mdpi.com This method highlights a green chemistry approach, where the organocatalytic system is biodegradable and low-cost. The reaction of 2-(4-hydroxyphenyl)acetamide with epichlorohydrin (B41342), a key step in forming a phenoxy-propanolamine structure, is efficiently promoted by the DES. mdpi.com

Another common method for preparing phenoxyacetamide derivatives is through a Williamson ether synthesis-type reaction, where a phenol is coupled with an α-haloacetamide. nih.gov While often requiring a stoichiometric amount of an inorganic base like potassium carbonate, these reactions can be accelerated by a catalytic amount of an additive such as potassium iodide. nih.gov

Furthermore, the synthesis of novel phenoxyacetamide derivatives has been achieved through condensation reactions. Thymol-derived phenoxy acetamide derivatives, for example, have been synthesized by reacting 2-(2-isopropyl-5-methylphenoxy)acetohydrazide (B1300234) with various acid anhydrides. frontiersin.org These reactions, often carried out in acetic acid, utilize the acidic environment to catalyze the condensation and cyclization, leading to products containing phthalimide (B116566) or naphthalimide rings. frontiersin.org

Organocatalytic Approaches to Phenoxyacetamide Derivatives| Starting Material | Catalyst/Reagent | Product Type | Key Features | Reference |

|---|---|---|---|---|

| 2-(4-hydroxyphenyl)acetamide | Choline Chloride:Urea (DES) | Epoxy-phenoxypropane derivative | Green, sustainable method; DES acts as solvent and catalyst. | mdpi.com |

| Substituted Phenols & 2-Chloro-N-(1-phenylethyl)acetamide | Potassium Iodide (catalytic) / K₂CO₃ | 2-(Substituted phenoxy)-N-(1-phenylethyl)acetamide | Catalytic use of KI to accelerate Williamson ether synthesis. | nih.gov |

| 2-(2-isopropyl-5-methylphenoxy)acetohydrazide & Anhydrides | Acetic Acid | Phenoxy acetamides with phthalimide/naphthalimide rings | Acid-catalyzed condensation reaction. | frontiersin.org |

Transition metal catalysis offers highly efficient and selective routes for constructing and functionalizing complex organic molecules, including phenoxyacetamide frameworks and their structural analogues. nsf.gov Metals such as rhodium, palladium, and cobalt have been instrumental in developing novel reaction pathways, particularly through C-H bond activation. frontiersin.orgresearchgate.net

Rhodium(III)-catalyzed reactions have been extensively studied for the functionalization of N-phenoxyacetamides, which are structural isomers of this compound. snnu.edu.cn In these reactions, the N-phenoxyacetamide group acts as a directing group, enabling the selective activation of ortho C-H bonds on the phenyl ring. This strategy has been used to achieve chemodivergent couplings with partners like alkylidenecyclopropanes, yielding either 3-ethylidenedihydrobenzofurans or dienes depending on the reaction conditions. snnu.edu.cn The choice of solvent was found to be a key factor in controlling the reaction pathway. snnu.edu.cn Similarly, Rh(III) catalysis has enabled redox-neutral C-H alkylation and amidation of N-phenoxyacetamides using diazo compounds, producing dinitrogen as the sole byproduct. researchgate.net

Palladium catalysis is another cornerstone for the synthesis of phenoxyacetamide-related structures. A one-pot synthesis of N-(4-hydroxyphenyl)acetamide (paracetamol), a key structural analogue, has been developed via the reductive carbonylation of nitrobenzene (B124822). mdpi.comresearchgate.net This process, catalyzed by a palladium complex with a diphosphine ligand ([PdCl₂(dppb)]), demonstrates how metal catalysis can construct the core structure from simple starting materials, with selectivity being highly dependent on the solvent and ligands used. researchgate.netresearchgate.net Palladium catalysts are also employed in cyclization reactions to form dihydrobenzofuran skeletons, which are present in many biologically active molecules. nih.gov

Selected Metal-Catalyzed Syntheses of Phenoxyacetamide Frameworks and Analogues| Catalyst System | Substrate(s) | Transformation | Product | Yield | Reference |

|---|---|---|---|---|---|

| [RhCp*Cl₂]₂, AgSbF₆ | N-Phenoxyacetamide & Alkylidenecyclopropane | [3+2] Annulation (C-H Activation) | 3-Ethylidenedihydrobenzofuran | 53-83% | snnu.edu.cn |

| Rh(III) complex | N-Phenoxyacetamide & Diazo compound | C-H Alkylation and Amidation | ortho-Difunctionalized Phenoxyacetamide | - | researchgate.net |

| [PdCl₂(dppb)] | Nitrobenzene & CO | Reductive Carbonylation | N-(4-hydroxyphenyl)acetamide | up to 85% selectivity | mdpi.comresearchgate.net |

| Rh(III) complex | N-Phenoxyacetamide & N-Alkoxyacrylamide | Carboamination (C-H Activation) | Acyclic Alkene Carboamination Product | - | researchgate.net |

| Pd(OAc)₂ | Alkynes & N-Sulfonyl hydrazones | Cascade Cyclization | 2,3-Dihydrobenzofurans | - | nih.gov |

These catalytic methodologies underscore the power of modern synthetic chemistry to create valuable phenoxyacetamide structures with high precision and efficiency. The ongoing development in this field promises even more advanced and sustainable routes to these important compounds.

Mechanistic Investigations of 2 4 Hydroxyphenoxy Acetamide Chemical Reactivity

Elucidation of Reaction Pathways for Derivative Synthesis

The synthesis of derivatives from 2-(4-Hydroxyphenoxy)acetamide involves several key reaction pathways, including nucleophilic substitution, oxidation, and reduction. These pathways allow for the targeted modification of the molecule to produce a wide array of compounds with diverse applications.

Nucleophilic substitution is a fundamental reaction for creating derivatives of this compound. This typically involves the hydroxyl group on the phenyl ring or the amide functionality.

A common synthetic route involves the reaction of hydroxylated phenoxy intermediates with chloroacetamide derivatives. This process often occurs under reflux conditions in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile, with a base like potassium carbonate (K₂CO₃) to facilitate the deprotonation of the phenol (B47542). The synthesis of N-(4-bromophenyl)-2-(4-hydroxyphenoxy)acetamide, for instance, involves reacting N-(4-bromophenyl)-2-chloroacetamide with hydroquinone (B1673460) in the presence of K₂CO₃ and a catalytic amount of potassium iodide (KI) in DMF. google.com The reaction proceeds via a nucleophilic substitution where the phenoxide ion attacks the electrophilic carbon of the chloroacetamide.

Another example is the synthesis of diarylamine-based organoselenium compounds, which utilizes nucleophilic substitution reactions where aminodiphenyl amines are treated with chloroacetyl chloride to produce intermediate chloroacetamides. researchgate.net These intermediates can then react with nucleophiles like sodium butylselenolate. researchgate.net

The hydroxyl group of this compound can also participate in substitution reactions with alkyl or acyl halides. For example, the reaction with epichlorohydrin (B41342) in the presence of a base like sodium hydroxide (B78521) leads to the formation of epoxide derivatives. mdpi.comresearchgate.net This reaction is a key step in the synthesis of (S)-atenolol. mdpi.comresearchgate.net The mechanism involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of epichlorohydrin.

The amide group can also undergo nucleophilic acyl substitution, although it is less reactive than acid halides or anhydrides. uomustansiriyah.edu.iq These reactions typically require more forcing conditions.

Table 1: Examples of Nucleophilic Substitution Reactions

| Reactant(s) | Reagents/Conditions | Product(s) | Mechanism |

| This compound, Epichlorohydrin | NaOH (catalytic), rt, 4h | 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, 2-(4-(2-oxiran-2-ylmethoxy)phenyl)benzeneacetamide | Nucleophilic attack of phenoxide on epichlorohydrin |

| N-(4-bromophenyl)-2-chloroacetamide, Hydroquinone | K₂CO₃, KI, DMF, 80°C | N-(4-bromophenyl)-2-(4-hydroxyphenoxy)acetamide | Nucleophilic substitution of chloride by phenoxide |

| Aminodiphenyl amines, Chloroacetyl chloride | - | 2-chloro-N-(4-(phenylamino)phenyl)acetamide | Nucleophilic acyl substitution |

This table provides a summary of representative nucleophilic substitution reactions involving phenoxyacetamide derivatives.

The structure of this compound allows for both oxidative and reductive transformations, leading to a variety of derivatives.

Oxidation: The phenolic hydroxyl group is susceptible to oxidation. Oxidizing agents like potassium dichromate or hydrogen peroxide can convert the hydroxyl group into a quinone derivative. In the context of drug metabolism, the oxidation of the related compound acetaminophen (B1664979) (N-(4-hydroxyphenyl)acetamide) to the reactive intermediate N-acetyl-p-benzoquinone imine (NAPQI) is a well-studied pathway responsible for its hepatotoxicity. nih.gov Advanced oxidation processes (AOPs) have been used to study the degradation of acetaminophen, where hydroxyl radicals can attack the aromatic ring to form hydroxylated derivatives, which are further oxidized to benzoquinones and eventually ring-opened products. rsc.org For instance, the hydroxyl radical can attack the para, ortho, or meta positions of the acetaminophen ring to produce N-(3,4-dihydroxyphenyl) acetamide (B32628) or N-(2,4-dihydroxyphenyl)acetamide. rsc.org

Reduction: The amide group of this compound can be reduced to an amine using strong reducing agents like lithium aluminum hydride or sodium borohydride. This transformation converts the acetamide into the corresponding phenoxyethylamine derivative. The nitro group in nitroaromatic precursors to phenoxyacetamides can also be reduced. For example, the synthesis of N-(4-(4-Acetamido-2-hydroxyphenoxy)phenyl)acetamide involves the catalytic hydrogenation (H₂/Pd-C) of a nitro group to an amine, which is then acetylated.

Table 2: Oxidative and Reductive Reactions

| Starting Material | Reagent(s) | Transformation | Product Type |

| This compound | Potassium dichromate / H₂O₂ | Oxidation of hydroxyl group | Quinone derivative |

| Acetaminophen | Advanced Oxidation Processes (AOPs) | Hydroxylation and oxidation | Benzoquinone, ring-opened products rsc.org |

| This compound | Lithium aluminum hydride / Sodium borohydride | Reduction of amide group | Phenoxyethylamine derivative |

| Nitro-substituted phenoxyacetamide precursor | H₂/Pd-C | Reduction of nitro group | Amino-substituted phenoxyacetamide |

This table summarizes key oxidative and reductive transformations of this compound and related compounds.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insights into the reaction rates and mechanisms of this compound and its derivatives. For instance, the lipase-catalyzed kinetic resolution of 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, an intermediate derived from this compound, is a key step in the enantioselective synthesis of (S)-atenolol. mdpi.comresearchgate.net The reaction progress can be monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the rate of conversion and enantiomeric excess. mdpi.comresearchgate.net

In studies of the degradation of the related compound acetaminophen by advanced oxidation processes, the rate constants for its reaction with various reactive oxygen species have been determined. For example, the rate constants for the reaction of a boronate-based derivative of acetaminophen (AMBB) with hypochlorous acid (HOCl), peroxynitrite (ONOO⁻), and hydrogen peroxide (H₂O₂) were found to be (1.6 ± 0.3) × 10⁴ M⁻¹s⁻¹, (1.0 ± 0.3) × 10⁶ M⁻¹s⁻¹, and 1.67 ± 0.02 M⁻¹s⁻¹, respectively. nih.gov These values indicate that HOCl and ONOO⁻ are potent oxidants for this derivative. nih.gov

The Bamberger rearrangement of N-phenylhydroxylamine to 4-aminophenol (B1666318), a precursor to N-(4-hydroxyphenyl)acetamide, has been studied kinetically in acetonitrile-trifluoroacetic acid. researchgate.net The presence of water was found to decrease the reaction rate, suggesting that water is not a key reagent in the rate-determining step. researchgate.net

Catalytic Action Modes in Phenoxyacetamide Chemical Conversions

Catalysts play a significant role in directing the chemical conversions of phenoxyacetamides and their precursors, enhancing reaction rates and selectivity.

In the synthesis of N-(4-hydroxyphenyl)acetamide from nitrobenzene (B124822), a palladium-based catalytic system, specifically [PdCl₂(dppb)], has been shown to be effective in a one-pot reductive carbonylation process. researchgate.netmdpi.com The solvent plays a crucial role in determining the product selectivity, with dilute acetic acid favoring the formation of N-(4-hydroxyphenyl)acetamide. researchgate.netmdpi.com The proposed mechanism involves the reduction of nitrobenzene to N-phenylhydroxylamine, which then undergoes a Bamberger-type rearrangement catalyzed by the palladium complex to form 4-aminophenol, followed by acetylation. researchgate.net

Enzymes are also employed as catalysts. Lipase B from Candida antarctica (CALB) is used for the kinetic resolution of racemic 4-(3-chloro-2-hydroxypropoxy)benzeneacetamide, a derivative of this compound. mdpi.comresearchgate.net The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the enantiopure building block for the synthesis of (S)-atenolol. mdpi.comresearchgate.net

Furthermore, in the context of peptide synthesis, 2-mercapto-4,6-dimethylpyrimidine has been investigated as an effective carboxyl activating group for aminolysis and esterification reactions, which are mechanistically related to the formation of the amide bond in phenoxyacetamides. semanticscholar.org Thiol esters, which are more reactive than regular esters towards nucleophilic substitution, can be formed as intermediates to facilitate these reactions. semanticscholar.org

Structural Elucidation and Conformational Landscapes of 2 4 Hydroxyphenoxy Acetamide

Advanced Crystallographic Studies of 2-(4-Hydroxyphenoxy)acetamide and Analogues

X-ray crystallography stands as a powerful tool for the precise determination of molecular structures in the solid state. While specific crystallographic data for this compound is not extensively detailed in the available literature, comprehensive studies on closely related analogues, such as 2-Chloro-N-(4-hydroxyphenyl)acetamide, provide invaluable insights into the structural motifs that likely characterize the target compound.

Hydrogen bonding plays a pivotal role in dictating the crystal packing and influencing the conformation of molecules. In analogues like 2-Chloro-N-(4-hydroxyphenyl)acetamide, a complex network of both intermolecular and intramolecular hydrogen bonds is observed. iucr.orgiucr.orgnih.gov

Intramolecularly, a C—H⋯O contact is noted, which contributes to the stability of the molecular conformation. iucr.orgnih.gov For instance, in 2-Chloro-N-(4-hydroxyphenyl)acetamide, a C3—H3⋯O2 interaction exhibits a distance of 2.873 Å and an angle of 116°. nih.gov

Intermolecularly, these molecules are linked by robust N—H⋯O and O—H⋯O hydrogen bonds. iucr.orgiucr.orgnih.gov The acetamide (B32628) groups form N—H⋯O hydrogen bonds, linking neighboring molecules into linear chains. nih.gov Simultaneously, the hydroxyl groups participate in O—H⋯O interactions, further bridging the molecules. nih.gov The synergy of these interactions results in the formation of extensive hydrogen-bonded networks. nih.gov

Table 1: Hydrogen-Bond Geometry in 2-Chloro-N-(4-hydroxyphenyl)acetamide nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| C3—H3···O2 | 0.93 | 2.34 | 2.873 (4) | 116 |

| N1—H1···Cl1 | 0.86 | 2.53 | 2.999 (2) | 115 |

| N1—H1···O2(i) | 0.86 | 2.28 | 3.025 (3) | 145 |

| O1—H1A···O1(ii) | 0.82 | 2.06 | 2.8585 (17) | 166 |

Symmetry codes: (i) x, y − 1, z; (ii) −x + 2, y + 1/2, −z + 2

The conformation of phenoxyacetamide derivatives is characterized by the relative orientation of the phenyl ring and the acetamide group. Crystallographic studies of 2-Chloro-N-(4-hydroxyphenyl)acetamide reveal that the molecule is significantly distorted from planarity. iucr.orgiucr.orgnih.gov

A key descriptor of this conformation is the torsion angle between the plane of the hydroxybenzene ring and the plane of the acetamide group, which has been measured to be 23.5°. iucr.orgiucr.orgnih.gov This twist indicates a non-coplanar arrangement in the solid state. The acetamide group itself is reported to adopt an anti conformation. iucr.orgnih.gov Furthermore, the chloro substituent in this analogue shows a slight deviation from the plane of the acetamide group, as indicated by the N1—C7—C8—Cl1 torsion angle of 15.4°. iucr.orgnih.gov

In another analogue, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, the dihedral angle between the 3,5-dihydroxytoluene and 4-nitrobenzene mean planes is 5.60°, indicating a nearly coplanar arrangement of the aromatic rings. semanticscholar.org The conformation around the methylene (B1212753) amide bridge is described by torsion angles O1–C8–C9–N1 of 17.77° and O1–C8–C9–O3 of -163.61°. mdpi.com

The interplay of intermolecular forces, particularly hydrogen bonding, directs the assembly of molecules into well-defined supramolecular structures. In the crystal lattice of 2-Chloro-N-(4-hydroxyphenyl)acetamide, the combination of N—H⋯O and O—H⋯O hydrogen bonds results in the formation of almost flat tapes of molecules propagating parallel to the researchgate.net crystallographic direction. iucr.orgiucr.orgnih.gov The N—H⋯O interactions form linear chains parallel to the b-axis, while the O—H⋯O contacts assemble molecules along the 2₁ screw axis, also in the b-axis direction. nih.gov

Similarly, in 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, strong N–H···O and C–H···O hydrogen bonds link adjacent molecules, forming a one-dimensional array along the b-axis. semanticscholar.orgmdpi.com These examples from analogue structures highlight the tendency of phenoxyacetamide derivatives to form ordered, tape-like or chain-like motifs in the solid state, driven by specific and directional hydrogen bonding.

Table 2: Crystal Data for 2-Chloro-N-(4-hydroxyphenyl)acetamide researchgate.net

| Parameter | Value |

|---|---|

| Chemical formula | C₈H₈ClNO₂ |

| Molar mass | 185.60 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁ |

| a (Å) | 6.5088 (6) |

| b (Å) | 5.1758 (5) |

| c (Å) | 12.2175 (14) |

| β (°) | 101.649 (10) |

| Volume (ų) | 403.11 (7) |

Spectroscopic Characterization Methodologies for Structural Confirmation

Spectroscopic techniques are indispensable for confirming the chemical structure of this compound and its derivatives, providing complementary information to crystallographic data, especially regarding the structure in solution.

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

For the analogue 2-Chloro-N-(4-hydroxyphenyl)acetamide, the ¹H NMR spectrum (in DMSO-d₆) shows characteristic signals: a singlet for the methylene protons (CH₂) at approximately 4.21 ppm, a multiplet for the aromatic protons (Ar—H) in the range of 6.76–7.34 ppm, a singlet for the hydroxyl proton (OH) at 9.20 ppm, and a singlet for the amide proton (NH) at 10.23 ppm. nih.gov

The ¹³C NMR spectrum of the same analogue displays a peak for the methylene carbon (CH₂) at 43.42 ppm. The aromatic carbons (C—Ar) appear in the region of 117.68–153.68 ppm, and the carbonyl carbon (C=O) signal is observed at 164.76 ppm. nih.gov

Table 3: NMR Spectroscopic Data for 2-Chloro-N-(4-hydroxyphenyl)acetamide in DMSO-d₆ nih.govresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H | 10.23 | NH |

| 9.20 | OH | |

| 6.76–7.34 | Ar—H | |

| 4.21 | CH₂ | |

| ¹³C | 164.76 | C=O |

| 117.68, 122.20, 131.50, 132.63, 153.68 | C—Ar |

IR and UV-Vis spectroscopy probe the vibrational and electronic transitions within a molecule, respectively, offering further structural confirmation.

The IR spectrum of 2-Chloro-N-(4-hydroxyphenyl)acetamide shows characteristic absorption bands that confirm the presence of key functional groups. A broad band around 3385 cm⁻¹ is assigned to the O-H stretching vibration of the hydroxyl group. The N-H stretching of the amide group is observed at 3200 cm⁻¹. A strong absorption at 1640 cm⁻¹ corresponds to the C=O (amide I) stretching vibration. nih.gov In another analogue, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, similar characteristic peaks are observed: N–H stretching at 3329 cm⁻¹ and C=O stretching at 1680 cm⁻¹. mdpi.com

UV-Vis spectroscopy provides information on the electronic structure. Studies on N-(4-hydroxyphenyl)acetamide (acetaminophen) in various solvents show absorption maxima that can be influenced by solvent polarity. For instance, in a study of an analogue sensor molecule, 2-(3-(hexyloxy)-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, two absorption bands were observed in DMSO, a shoulder band at approximately 284 nm and a strong band at 327 nm. mdpi.com These absorptions are characteristic of the electronic transitions within the aromatic and conjugated systems of the molecule.

Table 4: Characteristic IR Absorption Frequencies for 2-Chloro-N-(4-hydroxyphenyl)acetamide nih.gov

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3385 | O-H stretch |

| 3200 | N-H stretch |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a pivotal analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, Electron Ionization (EI) mass spectrometry provides critical data for confirming its identity and structural features.

The molecular formula of this compound is C₈H₉NO₃, corresponding to a molecular weight of 167.16 g/mol . In a typical EI mass spectrum, the molecule is expected to exhibit a distinct molecular ion peak (M⁺) at m/z 167.

The fragmentation of this compound is dictated by the presence of its key functional groups: the acetamide moiety, the ether linkage, and the hydroxyphenyl group. The fragmentation process typically begins with the loss of the most stable radicals or neutral molecules.

A primary and significant fragmentation pathway involves the cleavage of the C-C bond alpha to the carbonyl group, leading to the loss of the acetamide side chain. The most characteristic fragmentation is the cleavage of the bond between the carbonyl carbon and the adjacent methylene (CH₂) group, which can result in the formation of a stable phenoxy radical cation.

Another prominent fragmentation pathway is the cleavage of the ether bond (C-O-C). Alpha-cleavage next to the ether oxygen can lead to the formation of a hydroxyphenoxy radical or a related cation. The presence of the aromatic ring leads to the formation of a stable tropylium (B1234903) ion or related aromatic fragment ions, which are common in the mass spectra of aromatic compounds. libretexts.org

The following table details the plausible fragmentation patterns and the corresponding mass-to-charge ratios (m/z) for the major fragments anticipated in the EI mass spectrum of this compound.

Table 1: Proposed Mass Spectrometry Fragmentation of this compound

| m/z | Proposed Fragment Ion | Formula of Fragment | Notes on Fragmentation Pathway |

|---|---|---|---|

| 167 | [C₈H₉NO₃]⁺ | C₈H₉NO₃ | Molecular Ion (M⁺) |

| 124 | [C₇H₈O₂]⁺ | C₇H₈O₂ | Loss of •CONH₂ radical (acetamide group) |

| 109 | [C₆H₅O₂]⁺ | C₆H₅O₂ | Cleavage of the ether bond with loss of CH₂CONH₂ |

| 93 | [C₆H₅O]⁺ | C₆H₅O | Loss of the entire acetamide ether side chain, forming a phenol (B47542) radical cation |

| 77 | [C₆H₅]⁺ | C₆H₅ | Loss of a hydroxyl group from the phenol radical cation |

| 44 | [CH₄NO]⁺ | CH₄NO | Fragment corresponding to the acetamide cation [CH₂C(O)NH₂]⁺ |

Chiral Resolution and Stereochemical Investigations of Phenoxyacetamide Derivatives

While this compound itself is an achiral molecule, many of its derivatives, particularly those with a stereocenter, exist as enantiomers. The separation and stereochemical analysis of these chiral phenoxyacetamide derivatives are crucial, as enantiomers often exhibit different pharmacological and toxicological profiles. wvu.edu

The resolution of racemic phenoxyacetamide derivatives is commonly achieved through chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) using Chiral Stationary Phases (CSPs). phenomenex.com Direct chiral separation on CSPs is a widely used and effective method. wvu.edu The choice of CSP is critical and often empirical, depending on the specific structure of the analyte. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven effective for separating various phenoxy derivatives. ntu.edu.tw The separation mechanism on these columns often involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and inclusion phenomena. ntu.edu.tw

For instance, studies on the enantiomeric separation of 2-phenoxypropionate derivatives, which share the core phenoxy structure, have demonstrated successful resolution on Chiralcel OD and OK columns. ntu.edu.tw The nature of substituents on the phenyl ring and the ester group can significantly influence the separation efficiency. ntu.edu.tw

Another powerful technique for chiral separation is Capillary Electrophoresis (CE), specifically cyclodextrin-modified capillary zone electrophoresis (CD-CZE). Cyclodextrins are common chiral selectors added to the background electrolyte. They form inclusion complexes with the enantiomers, leading to different electrophoretic mobilities and thus separation. nih.gov Hydroxypropyl-β-cyclodextrin (HP-β-CD) has been identified as a suitable selector for the enantioseparation of several chiral phenoxy acids. nih.gov

In addition to separation, stereochemical investigations involve determining the absolute configuration of the separated enantiomers, typically using techniques like X-ray crystallography or by comparing their chiroptical properties (e.g., optical rotation, circular dichroism) with known standards.

The indirect method of chiral resolution can also be applied. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form a pair of diastereomers. These diastereomers, having different physical properties, can then be separated by standard, non-chiral chromatography. wvu.edu Subsequently, the chiral auxiliary is cleaved to yield the pure enantiomers.

Computational Chemistry and Theoretical Modeling of 2 4 Hydroxyphenoxy Acetamide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical method used to analyze the electronic structure of molecules. xisdxjxsu.asia By calculating the electron density, DFT can accurately predict a wide range of molecular properties, including equilibrium geometry, vibrational frequencies, and electronic characteristics. nih.govmdpi.com For molecules in the acetamide (B32628) family, DFT calculations, often using functionals like B3LYP or PBE combined with basis sets such as 6-311++G(d,p), have proven effective in yielding results that correlate well with experimental data. researchgate.netresearchgate.netnih.gov

The first step in most computational analyses is geometry optimization, where the molecule's lowest energy conformation is determined. For 2-(4-Hydroxyphenoxy)acetamide, this process would involve calculating the bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. Studies on structurally similar compounds, such as 2-chloro-N-(4-hydroxyphenyl)acetamide, reveal a twisted conformation where the planes of the hydroxybenzene and acetamide groups are not coplanar. researchgate.netnih.gov A similar non-planar structure would be expected for this compound.

Once the geometry is optimized, vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration and can be correlated with experimental infrared (IR) and Raman spectra. epa.gov This simulation allows for a detailed assignment of the spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups. mdpi.com For instance, DFT calculations on N(4-hydroxyphenyl) acetamide (paracetamol) have been used to assign the characteristic vibrational modes for its hydroxyl (OH), amino (NH), and carbonyl (C=O) groups. researchgate.netacs.org

Table 1: Predicted Characteristic Vibrational Frequencies for this compound based on DFT Simulations of Analogous Compounds This table presents expected frequency ranges for key functional groups based on published data for similar molecules. Actual values would require specific DFT calculations for the title compound.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Description |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | ~3600 | Stretching of the hydroxyl group bond. Often appears as a broad band in experimental spectra due to hydrogen bonding. mdpi.com |

| N-H Stretch | Amide -NH | ~3150-3300 | Stretching of the N-H bond in the secondary amide. |

| C=O Stretch (Amide I) | Amide -C=O | ~1680-1700 | Stretching of the carbonyl double bond, a strong and characteristic absorption in IR spectra. researchgate.net |

| N-H Bend (Amide II) | Amide -NH | ~1580-1600 | In-plane bending of the N-H bond, coupled with C-N stretching. researchgate.net |

| C-O-C Stretch | Aryl Ether | ~1250 (asymmetric), ~1040 (symmetric) | Stretching vibrations of the ether linkage. |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic transitions. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is an indicator of the molecule's kinetic stability and reactivity; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich hydroxyphenoxy ring, which is a potential site for electrophilic attack. Conversely, the LUMO would likely be distributed over the acetamide group, particularly the carbonyl carbon, indicating a site for nucleophilic attack. researchgate.net Analysis of the molecular electrostatic potential (MEP) map further identifies the electron-rich (negative potential, typically around oxygen atoms) and electron-poor (positive potential, around hydrogen atoms) regions of the molecule, providing a visual guide to its reactive sites. xisdxjxsu.asia Additionally, methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom, offering quantitative insight into the charge distribution and intramolecular charge transfer interactions. nih.gov

Table 2: Representative Frontier Molecular Orbital (FMO) Data for Acetamide Derivatives This table illustrates typical energy values obtained from DFT calculations for related compounds.

| Compound | E_HOMO (eV) | E_LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 |

Note: The narrow energy gap for the example compound suggests a high degree of chemical reactivity and potential for charge transfer within the molecule. nih.gov

DFT calculations can be extended to predict key thermochemical properties, providing insights into the stability and energetics of this compound. By combining electronic energy calculations with vibrational frequency analysis, it is possible to determine standard thermodynamic quantities such as enthalpy of formation (ΔH_f°), Gibbs free energy of formation (ΔG_f°), and entropy (S°). dntb.gov.ua These calculations are vital for understanding the compound's stability under various conditions and for predicting the energetics of potential chemical reactions it might undergo. For instance, the calculated enthalpy of formation for the related molecule acetamide is approximately -57.40 kcal/mol, indicating its thermodynamic stability. dntb.gov.ua

Molecular Docking Simulations for Putative Molecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target macromolecule, typically a protein receptor. frontiersin.org This method is instrumental in drug discovery for identifying potential biological targets and elucidating the molecular basis of ligand-receptor interactions. nih.gov For this compound, docking simulations would be employed to screen its binding potential against various enzymes or receptors implicated in disease pathways.

The process involves placing the 3D structure of the compound into the binding site of a target protein and using a scoring function to estimate the binding free energy. A lower binding energy score typically indicates a more stable and favorable interaction. nih.gov The simulation also reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. nih.gov Docking studies on other acetamide derivatives have successfully identified potential inhibitors for targets like matrix metalloproteinases (MMPs) and the human angiotensin-converting enzyme 2 (hACE2) receptor. nih.govscienceopen.com

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior

While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the system over time. dovepress.com MD simulations solve Newton's equations of motion for all atoms in the system, allowing researchers to observe the conformational changes of both the ligand and the protein, as well as the stability of their interaction. frontiersin.org

Starting from a docked pose of this compound within a target protein, an MD simulation can be run to assess the stability of the complex. Key metrics such as the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored to evaluate conformational stability. dovepress.com MD simulations can refine the binding mode predicted by docking and are used to calculate more accurate binding free energies through methods like MM/PBSA or MM/GBSA. This provides a more realistic understanding of the compound's behavior in a biological environment. scienceopen.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov By identifying the key physicochemical properties (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives and guide the design of more effective molecules.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve calculating a variety of molecular descriptors, such as electronic (e.g., partial charges), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical model that relates these descriptors to the observed biological activity. A highly relevant 2D and 3D-QSAR study on a series of 2-phenoxy-N-substituted acetamide analogues successfully developed models with high predictive power (r² = 0.9469 for 2D-QSAR, q² = 0.9672 for 3D-QSAR) for identifying inhibitors of hypoxia-inducible factor-1 (HIF-1), a key target in cancer therapy. nih.gov Such models provide crucial insights into the structural requirements for activity and can accelerate the drug design process. nih.gov

Biological Activity Research and Molecular Pharmacology of 2 4 Hydroxyphenoxy Acetamide Analogues in Vitro Studies

In Vitro Antioxidant Mechanisms and Radical Scavenging Properties

Analogues of 2-(4-hydroxyphenoxy)acetamide have demonstrated significant antioxidant capabilities in various in vitro assays. The primary mechanism often involves the scavenging of free radicals, which are implicated in the pathogenesis of numerous diseases. The hydroxyl group on the phenoxy ring is believed to contribute significantly to these antioxidant properties.

The antioxidant activity of these compounds has been evaluated using methods such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. uaic.ropensoft.net In one study, N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide derivatives, which are structurally related to this compound, were synthesized and evaluated for their ability to scavenge DPPH radicals. uaic.ro The results indicated that at a concentration of 10.0 μg/mL, these compounds exhibited antioxidant activity comparable to that of ascorbic acid at concentrations between 6.0-8.0 μg/mL. uaic.roscispace.com

Further studies on other acetamide (B32628) derivatives have confirmed their radical scavenging effects. For instance, p-acetamide and 2-(4-methoxyphenylamino)-2-oxoethyl methacrylate (B99206) (MPAEMA) showed high free radical scavenging activity, comparable to the standard antioxidant gallic acid. nih.gov Another investigation into various acetamide derivatives measured their ability to scavenge the ABTS radical and reduce the production of reactive oxygen species (ROS) and nitric oxide (NO) in stimulated macrophage cell lines. researchgate.net The hydrazide-hydrazone derivative containing a hydroxyphenyl group, compound 5b , was identified as a potent antioxidant in both DPPH and ABTS assays, with its activity in the ABTS test surpassing that of the standard, Trolox. pensoft.net

Table 1: In Vitro Antioxidant Activity of Selected Acetamide Analogues

| Compound/Analogue | Assay | Result | Reference |

| N-aryl-2-(4-(3-(4-substituted phenyl)acryloyl)phenoxy)acetamide | DPPH Scavenging | Activity at 10.0 μg/mL equivalent to ascorbic acid at 6.0-8.0 μg/mL. | uaic.ro |

| p-Acetamide | Free Radical Scavenging | 99.95% scavenging effect, comparable to gallic acid. | nih.gov |

| Hydrazide-hydrazone 5b | DPPH Scavenging | 61.27% radical scavenging at 250 µM. | pensoft.net |

| Hydrazide-hydrazone 5b | ABTS Scavenging | 90.49% inhibition at 250 µM, exceeding the standard Trolox. | pensoft.net |

In Vitro Anti-inflammatory Pathways and Molecular Target Modulation

Derivatives of acetamide are recognized for their significant anti-inflammatory properties, which are mediated through the modulation of key inflammatory pathways and molecular targets. nih.gov

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Research indicates that this compound and its analogues can inhibit both COX-1 and COX-2 enzymes, which are pivotal in the inflammatory response. The development of selective COX-2 inhibitors is a key area of research, as this isoform is typically induced during inflammation, and its inhibition can reduce inflammation with fewer gastrointestinal side effects than non-selective NSAIDs. archivepp.comacs.org

Numerous studies have focused on creating acetamide derivatives as selective COX-2 inhibitors. archivepp.com For example, a series of pyrazole-based acetamide derivatives demonstrated potent COX-2 inhibition. nih.gov Specifically, compounds 40 (IC₅₀ = 0.19 µM) and 41 (IC₅₀ = 0.17 µM) showed excellent COX-2 inhibition and high selectivity, surpassing the standard drug celecoxib (B62257) (IC₅₀ = 0.25 µM). nih.gov Similarly, two "type B hydroxamic acid" derivatives, compounds 11 and 12 , were identified as dual inhibitors of COX-2 and 5-lipoxygenase (5-LOX), with compound 11 showing notable COX-2 inhibitory activity (IC₅₀ = 36.18 µM). nih.gov

Table 2: Cyclooxygenase (COX) Inhibition by this compound Analogues

| Compound/Analogue | Target | IC₅₀ | Reference |

| Compound 40 (Pyrazole derivative) | COX-2 | 0.19 µM | nih.gov |

| Compound 41 (Pyrazole derivative) | COX-2 | 0.17 µM | nih.gov |

| Compound 11 (Hydroxamic acid derivative) | COX-2 | 36.18 ± 3.08 µM | nih.gov |

| Compound 12 (Hydroxamic acid derivative) | COX-2 | 83.42 ± 4.37 µM | nih.gov |

| Celecoxib (Standard) | COX-2 | 0.25 ± 0.03 µM | nih.gov |

In Vitro Anticancer Research and Cell Proliferation Inhibition

A growing body of evidence supports the potential of this compound analogues as anticancer agents. These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce programmed cell death through several distinct mechanisms. nih.govnih.gov

One of the primary anticancer mechanisms of these analogues is the induction of apoptosis, or programmed cell death, in cancer cells. Studies have demonstrated that these compounds can trigger apoptosis by activating key cellular pathways. For example, the combination of N-(2-hydroxyphenyl)acetamide (NA-2) and the chemotherapy drug Temozolomide (TMZ) was found to synergistically induce apoptosis in human glioblastoma U87 cells. nih.govnih.gov This effect was associated with an increased ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, as well as the activation of caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov

Similarly, an acetamide derivative, NPOA, was shown to significantly enhance camptothecin-induced apoptosis in H1299 lung cancer cells by regulating Bax and activating cleaved caspase-9 and caspase-3. nih.gov Another study on a 4-phenoxyphenol (B1666991) derivative, 4-[4-(4-hydroxyphenoxy)phenoxy]phenol (B14705988) (4-HPPP), reported a significant induction of apoptosis in Huh7 and Ha22T hepatocellular carcinoma cells. mdpi.com Research on 1,3-thiazole-based acetamide derivatives also found that they induced cytotoxicity in cancer cells through the production of reactive oxygen species (ROS), activation of caspase-3, and reduction of the mitochondrial membrane potential. ijcce.ac.ir

Table 3: In Vitro Anticancer Activity and Apoptosis Induction by Acetamide Analogues

| Compound/Analogue | Cell Line | Effect | Mechanism | Reference |

| N-(2-hydroxyphenyl)acetamide (NA-2) | U87 (Glioblastoma) | Enhanced apoptosis with TMZ | Increased Bax/Bcl-2 ratio, Caspase-3 activation | nih.gov |

| NPOA | H1299 (Lung Cancer) | Enhanced CPT-induced apoptosis | Bax regulation, Caspase-9 and -3 activation | nih.gov |

| 4-HPPP | Huh7, Ha22T (Hepatocellular Carcinoma) | Apoptosis induction | Not specified | mdpi.com |

| Compound 8a (1,3-thiazole derivative) | Hela (Cervical Cancer) | Cytotoxicity (IC₅₀ = 1.3 µM) | Caspase-3 activation, ROS generation | ijcce.ac.ir |

| N-(2-hydroxyphenyl)acetamide | MCF-7 (Breast Cancer) | Growth inhibition (IC₅₀ = 1.65 mM) | G0/G1 cell cycle arrest, apoptosis |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and have emerged as important targets for cancer therapy. researchgate.netnih.gov Inhibition of HDACs leads to the accumulation of acetylated histones, which can result in the transcriptional activation of tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis. tjpr.org

Several hydroxyacetamide and hydroxamate derivatives have been designed and synthesized as potent HDAC inhibitors. researchgate.nettjpr.org A study on novel hydroxyacetamide derivatives reported that compound FP10 exhibited significant HDAC inhibitory activity with a half-maximal inhibitory concentration (IC₅₀) of 0.09 µM, which was comparable to the standard HDAC inhibitor SAHA (IC₅₀ = 0.057 µM). tjpr.org Another series of pyrimidine (B1678525) hydroxamates was designed to target HDACs, with compound T8 showing promising inhibitory activity against both the MDA-MB-231 breast cancer cell line and HDAC enzymes (IC₅₀ = 6 µM). researchgate.net Furthermore, CHDI 00390576, a potent and selective class IIa HDAC inhibitor, demonstrated low nanomolar IC₅₀ values against HDAC4, HDAC5, HDAC7, and HDAC9. tocris.com

Table 4: In Vitro HDAC Inhibitory Activity of Acetamide Analogues

| Compound/Analogue | Target Enzyme/Cell Line | IC₅₀ | Reference |

| FP10 (Hydroxyacetamide derivative) | HDAC Enzyme Mixture | 0.09 µM | tjpr.org |

| T8 (Pyrimidine hydroxamate) | HDAC Enzyme Mixture | 6 µM | researchgate.net |

| SAHA (Standard) | HDAC Enzyme Mixture | 0.057 µM | tjpr.org |

| CHDI 00390576 | HDAC4 | 54 nM | tocris.com |

| CHDI 00390576 | HDAC5 | 60 nM | tocris.com |

| CHDI 00390576 | HDAC7 | 31 nM | tocris.com |

| CHDI 00390576 | HDAC9 | 50 nM | tocris.com |

Antimicrobial Efficacy and Mechanistic Investigations

Analogues of this compound have been a subject of interest in the search for new antimicrobial agents. Modifications of the parent structure have led to compounds with significant antibacterial and antifungal properties, with some demonstrating enhanced efficacy through metal complexation.

The introduction of various substituents to the this compound framework has yielded compounds with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, chloro-substituted derivatives have demonstrated appreciable activity. Studies on 2-chloro-N-(3-hydroxyphenyl)acetamide and 2-chloro-N-(4-hydroxyphenyl)acetamide revealed inhibitory activity against Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. neliti.com

A series of N-[4-(2-piperidine-1-yl-ethoxy)phenyl]-acetamides, derived from 4-aminophenol (B1666318), also exhibited significant antibacterial properties when tested against a panel of bacteria. japsonline.com The antibacterial potential of chalcone (B49325) derivatives, which share structural similarities in terms of aromatic rings and carbonyl systems, has also been widely documented against pathogens like S. aureus, highlighting the importance of this class of compounds in combating bacterial resistance. nih.gov Furthermore, the incorporation of heterocyclic rings, such as thiazole (B1198619), has been a successful strategy. Thiazolyl aminobenzothiazole derivatives have shown moderate to good activity against E. coli, P. aeruginosa, S. aureus, and B. subtilis. tandfonline.comtandfonline.com

Table 1: In Vitro Antibacterial Activity of Selected Acetamide Analogues

| Compound/Analogue | Bacterial Strain | Activity/Potency | Reference |

|---|---|---|---|

| 2-chloro-N-(3-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Appreciable activity (8-14 mm inhibition zone) | neliti.com |

| 2-chloro-N-(4-hydroxyphenyl)acetamide | B. subtilis, S. aureus, E. coli | Appreciable activity (8-14 mm inhibition zone) | neliti.com |

| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino-2-(4-chlorophenyl)amino-1,3-thiazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity (MIC 12.5-25 µg/mL) | tandfonline.com |

| 4-(6-fluoro-1,3-benzothiazol-2-yl)amino-2-(4-fluorophenyl)amino-1,3-thiazole | S. aureus, B. subtilis, E. coli, P. aeruginosa | Good activity (MIC 12.5-25 µg/mL) | tandfonline.com |

This table is interactive and can be sorted by column.

The antifungal potential of this compound analogues has been explored, with varying degrees of success. While some derivatives like 2-chloro-N-(hydroxyphenyl)acetamides showed no significant activity against Candida albicans and Pichia anomala, neliti.com other modifications have proven more fruitful.

A series of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamides demonstrated enhanced antifungal activity compared to the parent 4-aminophenol structure. japsonline.com For example, the analogue with a chlorine atom on the aromatic ring was found to be more potent than the standard drug fluconazole (B54011) against Aspergillus flavus. japsonline.com Similarly, derivatives containing phenoxy methyl and dimethoxy benzyl (B1604629) groups also showed greater potency than fluconazole against A. flavus and Colletotrichum capsici. japsonline.com The incorporation of a benzofuran (B130515) nucleus has also been investigated, with 2-(benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide showing inhibitory effects on the growth of Fusarium oxysporum. nih.gov

Table 2: In Vitro Antifungal Activity of N-[4-(2-piperidine-1-yl-ethoxy) phenyl]-acetamide Analogues

| Compound | Fungal Strain | Zone of Inhibition (mm) at 50 µg/ml | Standard (Fluconazole) Zone of Inhibition (mm) | Reference |

|---|---|---|---|---|

| 4a (R=H) | A. flavus | 20 | 21 | japsonline.com |

| C. capsici | 21 | 21 | japsonline.com | |

| F. oxysporum | 20 | 22 | japsonline.com | |

| C. krusei | 21 | 22 | japsonline.com | |

| 4c (R=4-Cl-benzyl) | A. flavus | 23 | 21 | japsonline.com |

| C. capsici | 21 | 21 | japsonline.com | |

| F. oxysporum | 20 | 22 | japsonline.com | |

| C. krusei | 20 | 22 | japsonline.com | |

| 4d (R=phenoxy methyl) | A. flavus | 22 | 21 | japsonline.com |

| C. capsici | 22 | 21 | japsonline.com | |

| F. oxysporum | 20 | 22 | japsonline.com | |

| C. krusei | 19 | 22 | japsonline.com |

This table is interactive and can be sorted by column.

The antimicrobial potency of certain organic compounds can be significantly enhanced through chelation with metal ions. This principle has been applied to structures related to this compound. According to chelation theory, the formation of a metal complex reduces the polarity of the metal ion, which increases the lipophilicity of the entire complex. nih.gov This enhanced lipophilicity facilitates the penetration of the complex through the lipid membrane of microorganisms, thereby increasing its biological activity. nih.govnih.gov

Studies on various Schiff base and thiazole ligands have shown that their metal complexes, for instance with Cr(III), Mn(III), Fe(III), Cu(II), and Zn(II), exhibit greater antimicrobial properties than the free ligands. nih.govresearchgate.net The increased activity is attributed to the metal's ability to interfere with normal cellular processes, such as protein synthesis and enzyme function, once inside the microbial cell. nih.gov The geometry of the complex and the nature of the metal ion also play crucial roles in determining the extent of antimicrobial enhancement. nih.gov

Anthelmintic Activity Evaluation in In Vitro Models

The search for new anthelmintic agents has led to the investigation of various heterocyclic compounds derived from acetamide structures. Benzimidazole-1-acetamide derivatives, for example, have been synthesized and evaluated for their effectiveness against the Indian adult earthworm, Pheretima posthuma, a common model for screening anthelmintic drugs. srce.hr

Several compounds in this class, such as N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide and 2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide, demonstrated significant activity, causing paralysis and death of the worms in a shorter time compared to the standard drug albendazole. srce.hr Additionally, other heterocyclic systems like imidazo[2,1-b] rfppl.co.inresearchgate.netmdpi.comthiadiazoles and thiazolyl aminobenzothiazoles have also been reported to possess promising anthelmintic properties. tandfonline.comderpharmachemica.com

Table 3: Anthelmintic Activity of 2-phenyl benzimidazole-1-acetamide Analogues

| Compound | Time for Paralysis (min) | Time for Death (min) | Reference |

|---|---|---|---|

| 3c (N-ethyl-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide) | 48 | 65 | srce.hr |

| 3e (N-(4-nitrophenyl)-2-[2-(4-nitrophenyl)-1H-benzimidazol-1-yl] acetamide) | 55 | 70 | srce.hr |

| 3q (2-[2-(4-chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide) | 50 | 68 | srce.hr |

| Albendazole (Standard) | 65 | 95 | srce.hr |

This table is interactive and can be sorted by column.

Hypoglycemic Activity and Peroxisome Proliferator-Activated Receptor (PPAR) Agonism

A significant area of research for this compound analogues has been in the development of new treatments for type 2 diabetes. Many of these derivatives have been designed as ligands for Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma (γ) subtype. researchgate.netresearchgate.net PPARγ is a key regulator of glucose and lipid metabolism, and its agonists, like the thiazolidinedione (TZD) class of drugs, act as insulin (B600854) sensitizers. rfppl.co.inresearchgate.net

A series of 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl] phenoxy}-N-(substituted phenyl) acetamides were synthesized and showed promising hypoglycemic activity in animal models. researchgate.net The presence of the thiazolidinedione ring is considered crucial for this activity. researchgate.net One derivative, 2-{4-[(E)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl] phenoxy}-N-(phenyl) acetamide, exhibited the highest hypoglycemic effect among the synthesized compounds, with activity comparable to the standard drug, Pioglitazone. rfppl.co.in These findings suggest that the acetamide moiety linked to a phenoxy-thiazolidinedione core is a viable structure for developing new PPARγ agonists.

Other Investigated Biological Activities (e.g., Antimalarial, Anti-Arthritic, Anti-Platelet Aggregation)

The structural versatility of this compound analogues has prompted investigations into a broader range of pharmacological effects.

Anti-Arthritic Activity: N-(2-hydroxy phenyl) acetamide, a related isomer, has been shown to be an effective anti-inflammatory agent in rat models of arthritis. researchgate.net The acetamide nucleus is found in many compounds reported to have anti-inflammatory and anti-arthritic properties. researchgate.net

Antimalarial Activity: While direct studies on this compound are limited, related heterocyclic systems that can be derived from it have shown promise. For example, various 1,2,4-triazole (B32235) derivatives have been reported to possess antimalarial activity. researchgate.net Benzimidazole (B57391) derivatives have also been investigated as potential antimalarial agents against various Plasmodium species. rsc.org

Anti-Platelet Aggregation: The 1,2,4-triazole nucleus, which can be incorporated into acetamide derivatives, has been associated with anti-platelet activity. researchgate.net Similarly, certain benzimidazole derivatives have also been explored for their potential as anti-platelet agents. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Utilization in Dye Chemistry and Azo Compound Synthesis

While direct synthesis pathways using 2-(4-Hydroxyphenoxy)acetamide are not extensively documented, its structural components are fundamental to dye chemistry. Azo dyes, which constitute over 60% of the dyes used in industry, are synthesized through a diazotization-coupling reaction. nih.gov This process typically involves the conversion of a primary aromatic amine to a diazonium salt, which then reacts with an electron-rich coupling component like a phenol (B47542) or an aniline. nih.govcuhk.edu.hk

The precursor to this compound, 4-aminophenol (B1666318), is a common starting material for this process. It can be diazotized to form a 4-hydroxybenzenediazonium (B98636) ion, which is then coupled with other aromatic compounds to produce azo dyes. cuhk.edu.hk Furthermore, the acetamide (B32628) group is a common feature in various dye structures, contributing to their chemical properties and color fastness. google.com Related compounds such as N-(4-hydroxyphenyl)acetamide are recognized as dye intermediates, underscoring the utility of the hydroxyphenyl-acetamide scaffold in the synthesis of chromophores. Therefore, the structural motifs present in this compound suggest its potential as a valuable component in the design and synthesis of novel azo dyes and other colorants.

Integration into the Synthesis of Metallophthalocyanines

A significant application of phenoxyacetamide derivatives is in the synthesis of metallophthalocyanines (MPcs), large macrocyclic compounds with extensive applications as catalysts, sensors, and photodynamic therapy agents. researchgate.netimist.ma A key challenge in the application of phthalocyanines is their poor solubility in common solvents.

To address this, researchers have synthesized novel metallophthalocyanines by incorporating phenoxyacetamide units onto the periphery of the phthalocyanine (B1677752) ring. researchgate.net In a notable synthesis, a precursor, N-(4-(3,4-dicyanophenoxy)phenyl)acetamide, was first created from 4-acetamidophenol. researchgate.net This phthalonitrile (B49051) derivative was then used to synthesize zinc(II), magnesium(II), and nickel(II) phthalocyanines. researchgate.net The introduction of the four bulky phenoxyacetamide substituents significantly enhanced the solubility of the resulting metallophthalocyanine complexes in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and tetrahydrofuran (B95107) (THF), which is crucial for their processing and application. researchgate.net

| Central Metal Ion | Precursor | Synthesis Method | Key Property | Reference |

|---|---|---|---|---|

| Zinc(II) | N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | Reaction with ZnCl₂ in DMF | Soluble in DMF, DMSO, THF | researchgate.net |

| Magnesium(II) | N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | Solvent-free reaction with MgCl₂ at 300°C | Soluble in DMF, DMSO, THF | researchgate.net |

| Nickel(II) | N-(4-(3,4-dicyanophenoxy)phenyl)acetamide | Solvent-free reaction with NiCl₂ at 300°C | Soluble in DMF, DMSO, THF | researchgate.net |

Development as Chemical Probes for Biological System Investigations

The development of chemical probes for imaging biological systems is a rapidly advancing field that provides critical insights into cellular processes. rsc.org Fluorescent probes, in particular, are powerful tools for detecting specific molecules and ions, such as hydrogen peroxide, within living cells. nih.gov These probes are typically designed with high selectivity and sensitivity for their target. nih.gov

While this compound itself has not been extensively developed as a chemical probe, its core structure is present in molecules designed for such purposes. The phenoxy acetamide scaffold serves as a versatile backbone that can be modified to create probes for various biological targets. This demonstrates the potential of this chemical framework in the design of sophisticated tools for bio-imaging. The inherent biocompatibility and synthetic accessibility of this class of compounds make them attractive candidates for the development of novel probes for magnetic resonance imaging (MRI) and fluorescence-based detection methods. rsc.org

Role as Precursors for Fine Chemicals and Polymerizable Monomers

N-arylacetamides are recognized as important intermediates in the synthesis of a variety of fine chemicals, including pharmaceuticals and agrochemicals. nih.gov The 4-hydroxyphenoxy moiety within this compound is a key structural feature in many commercially important compounds. For instance, the closely related compound, (R)-2-(4-hydroxyphenoxy)propionic acid, is a crucial intermediate for manufacturing aryloxyphenoxypropionic acid herbicides.

Moreover, the phenolic hydroxyl group provides a reactive handle for converting the molecule into a polymerizable monomer. researchgate.net This functional group can readily react with compounds like acrylic acid or methacrylic anhydride (B1165640) to introduce a polymerizable double bond. This strategy is employed to create monomers such as 2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate, which is used in UV-blocking coatings for ophthalmic devices. sigmaaldrich.com The ability to copolymerize such functional monomers allows for the permanent integration of specific properties, like UV absorption, into a polymer backbone. sigmaaldrich.com This versatility positions this compound as a valuable precursor for creating both specialized small molecules and advanced functional polymers.

Future Research Trajectories and Emerging Paradigms for 2 4 Hydroxyphenoxy Acetamide

Development of Sustainable and Economically Viable Synthetic Routes

The future synthesis of 2-(4-hydroxyphenoxy)acetamide and its analogues will be increasingly guided by the principles of green chemistry. The goal is to develop methods that are not only economically viable but also minimize environmental impact. Traditional synthetic routes often rely on harsh reagents and organic solvents, leading to significant waste generation. Research is now shifting towards cleaner, more efficient alternatives.

Key areas of development include:

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times, improve yields, and often allows for solvent-free conditions, thereby reducing waste. The synthesis of related phenoxyacetic acid derivatives has been successfully achieved using solvent-free microwave irradiation, suggesting this is a promising avenue for this compound. jetir.org

Metal-Free Catalysis: Transition-metal catalysts, while effective, can pose challenges related to cost, toxicity, and contamination of the final product. The development of metal-free catalytic systems, such as those using Brønsted acidic ionic liquids for the synthesis of N-aryl amides, offers a more sustainable alternative. These ionic liquids can often be recycled, further enhancing the economic and environmental viability of the process.

These green chemistry approaches aim to create synthetic pathways that are safer, more energy-efficient, and produce less waste, aligning the production of this compound with modern standards of sustainable chemical manufacturing.

Advanced Structure-Activity Relationship (SAR) Studies for Optimized Chemical Functionality

To fully exploit the therapeutic and functional potential of the this compound scaffold, a deep understanding of its structure-activity relationships (SAR) is crucial. Advanced SAR studies, combining chemical synthesis with biological and functional testing, will enable the fine-tuning of the molecule to enhance desired properties and minimize unwanted effects. Future research will likely focus on systematically modifying the core structure and analyzing the impact on its activity.

Key modifications and analyses for future SAR studies include:

Substitution on the Phenoxy Ring: Investigating the effect of various substituents (e.g., electron-donating or electron-withdrawing groups, halogens, alkyl chains) at different positions of the 4-hydroxyphenyl ring. Studies on similar phenoxyacetamide-based compounds have shown that substitutions, such as bromo groups, can significantly enhance inhibitory activity against certain enzymes. mdpi.com